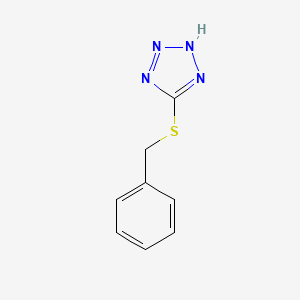

5-Benzylthio-1H-tetrazole

Descripción general

Descripción

5-Benzylthio-1H-tetrazole is an organic compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . It is commonly used as an activator in the synthesis of oligonucleotides, where it reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .

Métodos De Preparación

The synthesis of 5-Benzylthio-1H-tetrazole can be achieved through various methods. One common synthetic route involves the reaction of benzyl thiocyanate with sodium azide under reflux conditions . Another method utilizes lanthanum nitrate hexahydrate as a catalyst in a one-pot multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide . These methods offer high product yields, cost-effectiveness, and operational simplicity .

Análisis De Reacciones Químicas

5-Benzylthio-1H-tetrazole undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with various nucleophiles, leading to the formation of substituted tetrazoles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

Formation of Reactive Intermediates: In oligonucleotide synthesis, it forms a highly reactive intermediate with the phosphoramidite group, which then forms an internucleotide bond.

Common reagents used in these reactions include sodium azide, lanthanum nitrate hexahydrate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : 5-Benzylthio-1H-tetrazole is explored as a building block in drug synthesis, particularly for developing anti-inflammatory and analgesic agents. Its unique chemical structure allows for modifications that can enhance therapeutic efficacy.

Case Studies :

- Antimicrobial Efficacy : Research has shown that this compound derivatives exhibit antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis. The synthesis process often employs microwave-assisted methods to improve yield and purity .

- Pharmacodynamics : Studies indicate that substituting carboxylic acids with tetrazoles can enhance interactions due to charge delocalization within the tetrazole ring, which is beneficial in drug design.

Agricultural Chemistry

Overview : In agricultural applications, this compound serves as a precursor in formulating agrochemicals. It contributes to the development of safer pesticides and herbicides.

Research Findings :

- The compound has been integrated into formulations that demonstrate reduced toxicity to non-target organisms while maintaining efficacy against pests .

Material Science

Overview : Researchers are investigating the properties of this compound for creating novel materials. Its potential use in polymers is particularly noteworthy due to its ability to enhance thermal stability and mechanical strength.

Applications :

- The compound's incorporation into polymer matrices has been shown to improve the overall performance of materials in high-temperature environments .

Biochemical Research

Overview : In biochemical contexts, this compound plays a crucial role in oligonucleotide synthesis. It acts as an activator, facilitating the formation of internucleotide bonds essential for DNA and RNA synthesis.

Key Insights :

- The compound enhances oligonucleotide synthesis efficiency without adverse effects at optimal dosages. However, high doses may lead to toxic effects on cellular functions .

Analytical Chemistry

Overview : The compound is utilized in developing analytical methods for detecting and quantifying specific compounds in complex mixtures.

Applications :

- Its application in chromatographic techniques has improved the accuracy of chemical analyses, enabling better detection limits for various analytes .

Data Table: Summary of Applications

Mecanismo De Acción

The primary mechanism of action of 5-Benzylthio-1H-tetrazole involves its role as an activator in oligonucleotide synthesis. It reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This process is crucial for the efficient and accurate synthesis of oligonucleotides.

Comparación Con Compuestos Similares

5-Benzylthio-1H-tetrazole can be compared with other similar compounds, such as:

5-Ethylthio-1H-tetrazole: Similar in structure but with an ethyl group instead of a benzyl group.

5-Methylthio-1H-tetrazole: Contains a methyl group instead of a benzyl group.

5-(4-Fluorophenyl)-1H-tetrazole: Features a fluorophenyl group instead of a benzyl group.

These compounds share similar chemical properties and applications but differ in their specific substituents, which can influence their reactivity and suitability for various applications.

Actividad Biológica

5-Benzylthio-1H-tetrazole (BTT) is a compound of significant interest in medicinal chemistry, primarily due to its unique structural properties and biological activities. This article delves into the biological activity of BTT, summarizing key findings from various studies, including its pharmacological potential, mechanisms of action, and applications in drug development.

Structural Characteristics

This compound features a tetrazole ring, which is known for its bioisosteric properties compared to carboxylic acids. The presence of multiple nitrogen atoms contributes to its pharmacokinetics, enhancing membrane permeability and potentially affecting its interaction with biological targets. The compound has a molecular formula of and a molecular weight of 192.24 g/mol .

Antimicrobial Activity

Recent studies have demonstrated that BTT exhibits notable antimicrobial properties. For instance, research indicates that certain derivatives of 5-substituted 1H-tetrazoles display antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus flavus . The structure-activity relationship (SAR) analysis suggests that modifications at the benzyl position can significantly influence the antimicrobial efficacy.

| Microorganism | Activity |

|---|---|

| Bacillus cereus | Antibacterial |

| Bacillus subtilis | Antibacterial |

| Escherichia coli | Antibacterial |

| Pseudomonas aeruginosa | Antibacterial |

| Aspergillus flavus | Antifungal |

The mechanism by which BTT exerts its biological effects involves interaction with specific receptors and enzymes. The tetrazole ring can act as a hydrogen bond acceptor, facilitating interactions with target proteins. However, the larger size of the tetrazole compared to traditional carboxylate anions may lead to altered binding affinities due to steric hindrance or orientation issues .

Case Studies

- Antimicrobial Efficacy : A study focused on synthesizing various 5-substituted 1H-tetrazoles revealed that compounds with symmetrical structures exhibited higher inhibitory actions against bacterial strains. The synthesis was performed using microwave-assisted methods, yielding high efficiency and purity .

- Pharmacodynamics : Another investigation highlighted the pharmacodynamic implications of substituting carboxylic acids with tetrazoles in drug design. It was noted that while some interactions were enhanced due to charge delocalization in the tetrazole ring, others were diminished due to steric factors .

- Synthesis and Characterization : Research into the synthesis of BTT using solid acid resins demonstrated an efficient route to obtain high yields while minimizing environmental impact. The compound's characterization through NMR and other spectroscopic methods confirmed its structural integrity and purity .

Propiedades

IUPAC Name |

5-benzylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKKIPUFAHZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314332 | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21871-47-6 | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21871-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 282041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021871476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21871-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-benzylthio-1H-tetrazole contribute to RNA synthesis?

A1: this compound functions as an activator in the phosphoramidite method for oligonucleotide synthesis [, ]. Specifically, it facilitates the coupling reaction between ribonucleoside phosphoramidites (the building blocks of RNA) and the growing RNA chain on a solid support.

Q2: What makes this compound effective as an activator?

A2: While the provided abstracts don't delve into the precise mechanism, research suggests that BTT, like other tetrazole derivatives, acts as a mild acid catalyst. It likely protonates the phosphoramidite group, making it more reactive towards the 5'-hydroxyl group of the growing RNA chain.

Q3: How efficient is this compound in this coupling reaction?

A3: Studies show that using BTT as an activator leads to remarkably high coupling efficiencies, averaging 99% within a coupling time of 180 seconds [, ]. This efficiency is crucial for synthesizing longer RNA sequences with high accuracy.

Q4: Beyond RNA synthesis, are there other applications of this compound?

A4: Research indicates that this compound, along with another tetrazole derivative, 5-(ethylthio)-1H-tetrazole, exhibits corrosion inhibition properties on copper in sulfur-ethanol systems []. This suggests potential applications in material science and corrosion prevention.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.